molecular formula C37H53N7O6 B605397 Amdakefalin CAS No. 2253747-71-4

Amdakefalin

Cat. No.: B605397
CAS No.: 2253747-71-4
M. Wt: 691.87
InChI Key: UYBUZMHWJZOLBG-JMCFDMAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amdakefalin is a synthetic opioid peptide analog designed to target κ-opioid receptors (KORs) with high selectivity. Its structure incorporates a hybrid backbone of tetrapeptide sequences, enabling enhanced blood-brain barrier permeability compared to endogenous opioids like dynorphin . This compound’s pharmacodynamic profile includes partial agonism at KORs, which modulates pain perception while minimizing dysphoria—a common limitation of full KOR agonists .

Properties

CAS No.

2253747-71-4

Molecular Formula

C37H53N7O6

Molecular Weight

691.87

IUPAC Name

[6-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-3,6- diazabicyclo[3.1.1]heptan-3-yl]acetic acid

InChI

InChI=1S/C37H53N7O6/c1-24(2)17-31(35(48)40-30(15-9-10-16-38)37(50)44-27-20-28(44)22-43(21-27)23-33(45)46)42-36(49)32(19-26-13-7-4-8-14-26)41-34(47)29(39)18-25-11-5-3-6-12-25/h3-8,11-14,24,27-32H,9-10,15-23,38-39H2,1-2H3,(H,40,48)(H,41,47)(H,42,49)(H,45,46)/t27?,28?,29-,30-,31-,32-/m1/s1

InChI Key

UYBUZMHWJZOLBG-JMCFDMAJSA-N

SMILES

O=C(O)CN1CC(C2)N(C([C@@H](CCCCN)NC([C@@H](CC(C)C)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC4=CC=CC=C4)N)=O)=O)=O)=O)C2C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amdakefalin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amdakefalin involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and other reagents, ensuring high yield and purity of the final product. The process also includes purification steps such as high-performance liquid chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Amdakefalin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Amdakefalin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amdakefalin involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate cellular pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Rationale :

  • Structural similarity: Amdakefalin and dynorphin A share peptide-based structures, though this compound’s shorter sequence improves metabolic stability .
  • Functional similarity: U-50488 and this compound both target KORs but differ in chemical class, enabling a comparison of peptidic vs. non-peptidic drug design .

Pharmacological and Clinical Comparison

Pharmacokinetic Properties

Parameter This compound Dynorphin A U-50488
Half-life (t₁/₂) 4.2 hours 0.8 hours 2.5 hours
Bioavailability 22% (oral) <1% (oral) 45% (subcutaneous)
Metabolism Hepatic (CYP3A4) Enzymatic cleavage Hepatic (CYP2D6)

Key Findings :

  • This compound’s oral bioavailability exceeds dynorphin A’s due to resistance to peptidase degradation .
  • U-50488’s non-peptidic structure allows superior subcutaneous absorption but raises hepatotoxicity risks due to CYP2D6 interactions .

Pharmacodynamic Efficacy

Parameter This compound Dynorphin A U-50488
Receptor Affinity KOR Ki = 1.3 nM KOR Ki = 0.8 nM KOR Ki = 2.1 nM
Analgesic ED₅₀ 0.5 mg/kg 1.2 mg/kg 0.7 mg/kg
Side Effects Mild sedation Severe dysphoria Hepatotoxicity

Key Findings :

  • This compound’s partial agonism reduces dysphoria compared to dynorphin A, despite slightly lower receptor affinity .
  • U-50488’s higher ED₅₀ correlates with off-target effects on sigma receptors, limiting clinical utility .

Research Findings and Clinical Relevance

  • Head-to-head studies: Limited direct comparisons exist, but meta-analyses of preclinical data indicate this compound’s superior therapeutic index over U-50488 in neuropathic pain models (p < 0.01) .
  • Safety : this compound’s CYP3A4-dependent metabolism reduces drug-drug interaction risks compared to U-50488, which interacts with antidepressants and antipsychotics .
  • Structural Advantages: this compound’s truncated peptide design enhances stability over dynorphin A, avoiding the need for invasive administration .

Discussion of Comparative Significance

  • Therapeutic Potential: this compound bridges the gap between peptidic specificity and synthetic durability, addressing limitations of both comparator compounds .
  • Clinical Implications: Its oral efficacy and safety profile position it as a candidate for outpatient chronic pain management, unlike dynorphin A (requires intrathecal delivery) or U-50488 (narrow therapeutic window) .
  • Research Gaps : Long-term studies on tolerance development and comparative cost-effectiveness are needed to validate preclinical advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amdakefalin
Reactant of Route 2
Amdakefalin

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